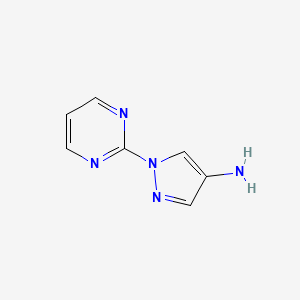

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXNLJSYFTVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156601-73-8 | |

| Record name | 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. This heterocyclic compound is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and protocols.

Introduction

This compound, a molecule integrating pyrimidine and pyrazole ring systems, has emerged as a privileged scaffold in the design of biologically active compounds. The unique arrangement of nitrogen atoms in its structure allows for diverse intermolecular interactions, making it an attractive candidate for targeting various enzymes and receptors. Notably, this core structure is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the fundamental chemical properties and a reliable synthetic route to this compound is paramount for its further exploration and application in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 1156601-73-8 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 445.6 ± 37.0 °C (Predicted) | [3] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 2.53 ± 0.15 (Predicted) | [4] |

| LogP | 0.2445 (Predicted) | [2] |

| Solubility | Not available | - |

Structural Elucidation

The three-dimensional structure and electronic properties of this compound are critical for its interaction with biological targets.

Molecular Structure

The molecule consists of a pyrimidine ring linked to a pyrazole ring via a nitrogen atom. An amine group is attached to the 4-position of the pyrazole ring.

Figure 1: 2D structure of this compound.

Spectral Data Analysis

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of key spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants would be characteristic of the electronic environment of each proton. For instance, the pyrimidine protons would likely appear in the aromatic region, with the proton at the 5-position showing a characteristic triplet. The pyrazole protons would also resonate in the aromatic region, and the amine protons would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom. Carbons in the pyrimidine ring are expected to be in the range of δ 150-165 ppm, while those in the pyrazole ring would be at slightly lower chemical shifts.

-

FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[5]

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[5]

-

C=N and C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyrimidine and pyrazole rings.

-

C-N stretching: Bands in the 1335-1250 cm⁻¹ region for the aromatic amine linkage.[5]

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern would be characterized by the cleavage of the pyrimidine and pyrazole rings, as well as the loss of the amino group. The predicted monoisotopic mass is 161.07014 Da.[6]

Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through a multi-step process, as suggested by the synthesis of analogous compounds in the literature.[2] The general strategy involves the construction of the 4-aminopyrazole moiety followed by its coupling with a pyrimidine derivative.

Synthetic Workflow Diagram

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.[2] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

-

Rationale: The initial step involves the nitration of the pyrazole ring at the 4-position. This is a standard electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.

-

Procedure:

-

To a cooled (0-5 °C) and stirred solution of 1H-pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.

-

Step 2: Synthesis of 1-(Pyrimidin-2-yl)-4-nitro-1H-pyrazole

-

Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction where the nitrogen of 4-nitro-1H-pyrazole displaces the chlorine atom on 2-chloropyrimidine. The use of a base is necessary to deprotonate the pyrazole, making it a more potent nucleophile.

-

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate).

-

Add 2-chloropyrimidine to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

The pyrazolopyrimidine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The amino group at the 4-position of the pyrazole can be further functionalized to achieve selectivity and improve pharmacokinetic properties.

Notably, derivatives of this scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors with potential applications in cancer therapy.[7][8]

Mechanism of Action Visualization

Figure 3: Simplified mechanism of kinase inhibition by a this compound derivative.

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, structure, and a detailed synthetic protocol to aid researchers in their drug discovery and development endeavors. Further investigation into the experimental determination of its physicochemical properties and the exploration of its biological activities will undoubtedly continue to expand its utility in the field.

References

- PubChem. This compound.

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

- PubChemLite. This compound.

- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

- MySkinRecipes. This compound.

- ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.

- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.

- PubChemLite. 1-(pyridin-2-yl)-1h-pyrazol-4-amine.

- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE.

- ResearchGate. Synthesis and Characterization of Novel Pyrazole Derivatives from 4-Florophenylhydrazine and Study Their Cytotoxicity as Anti-Cancer Agent 11.

- analyzetest.com. Different type of amines in FT-IR spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

- 5. analyzetest.com [analyzetest.com]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Multifaceted Mechanisms of Action of Pyrimidinyl Pyrazole Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Pyrimidinyl Pyrazole Scaffold

The pyrimidinyl pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic candidates with a wide range of biological activities.[1] These heterocyclic compounds have demonstrated significant potential in oncology, inflammation, and other therapeutic areas.[2][3] Their efficacy stems from their ability to interact with high affinity and specificity with various biological targets. This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action of pyrimidinyl pyrazole derivatives, with a focus on their roles as kinase inhibitors and tubulin polymerization modulators. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of these interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these mechanisms.

I. Inhibition of Protein Kinases: A Dominant Mechanism of Action

A predominant mechanism of action for many pyrimidinyl pyrazole derivatives is the inhibition of protein kinases.[4][5][6] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidinyl pyrazoles have been successfully designed to target several key kinases, often acting as ATP-competitive inhibitors.

A. Targeting the MAPK/ERK Pathway: B-Raf Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that drives cell proliferation and survival.[7] The V600E mutation in the B-Raf kinase, a key component of this pathway, leads to its constitutive activation and is a major driver in a significant percentage of cancers, including melanoma.[7] Several pyrimidinyl pyrazole derivatives have been developed as potent inhibitors of B-Raf, particularly the V600E mutant.[4][5]

These inhibitors typically bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the entire MAPK/ERK signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.

Experimental Protocol: B-Raf Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of pyrimidinyl pyrazole derivatives for the B-Raf kinase.[8]

1. Reagent Preparation:

-

1X Kinase Buffer A: Prepare the buffer as per the manufacturer's instructions.

-

Tracer Dilution Series: Prepare a serial dilution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

-

Kinase/Antibody Solution: Prepare a solution containing the B-Raf kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Compound Dilution: Prepare a serial dilution of the pyrimidinyl pyrazole test compound in 1X Kinase Buffer A with a constant final concentration of DMSO.

2. Assay Procedure: a. To a 384-well plate, add 5 µL of each concentration of the serially diluted tracer to replicate wells.[8] b. Add 5 µL of the test compound dilutions or a DMSO control to the appropriate wells. c. Add 5 µL of the kinase/antibody solution to all wells. d. Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition and Analysis: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm. b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Modulation of Inflammatory Responses: p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[9] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[10] Pyrimidinyl pyrazole derivatives have been identified as potent inhibitors of p38α MAPK, showing promise in the treatment of inflammatory diseases.[1]

These inhibitors often bind to a distinct allosteric site on the p38 kinase, stabilizing an inactive conformation of the enzyme.[2][11] This prevents the binding of ATP and the subsequent phosphorylation of downstream targets, thereby dampening the inflammatory cascade.

Experimental Protocol: p38 MAPK Cellular Assay (Western Blot)

This protocol describes a method to assess the inhibitory activity of pyrimidinyl pyrazole derivatives on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate, ATF-2.[12][13]

1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., NIH-3T3 cells) in appropriate media. b. Treat the cells with a p38 MAPK activator (e.g., UV radiation or anisomycin) in the presence or absence of various concentrations of the pyrimidinyl pyrazole test compound. c. Incubate for the desired time.

2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation and Kinase Assay: a. Immunoprecipitate p38 MAPK from the cell lysates using an immobilized anti-phospho-p38 MAPK antibody.[13] b. Wash the immunoprecipitates and resuspend them in a kinase buffer containing ATP and a recombinant ATF-2 substrate. c. Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.[12] d. Terminate the reaction by adding SDS-PAGE sample buffer.

4. Western Blot Analysis: a. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. b. Block the membrane with a suitable blocking buffer. c. Incubate the membrane with a primary antibody specific for phospho-ATF-2 (Thr71). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the phospho-ATF-2 band is indicative of p38 MAPK activity.

C. Anti-Angiogenic Effects: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[14] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[15][16] Pyrimidinyl pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and antitumor activity.[6][17]

These compounds typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[18][19] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to measure the effect of pyrimidinyl pyrazole derivatives on the in vitro polymerization of tubulin. [20][21] 1. Reagent Preparation:

-

General Tubulin Buffer (GTB): Prepare a buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, and 0.5 mM EGTA.

-

Tubulin Reaction Mix: On ice, prepare a solution of purified tubulin (e.g., 2 mg/mL) in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules. [20] * Compound Dilution: Prepare serial dilutions of the pyrimidinyl pyrazole test compound in GTB. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

2. Assay Procedure: a. Pre-warm a black 96-well plate to 37°C. b. Add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells. [20] c. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well. [20] d. Immediately place the plate in a pre-warmed microplate reader.

3. Data Acquisition and Analysis: a. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter. b. Plot the fluorescence intensity against time to generate polymerization curves. c. From the curves, determine parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at the plateau. d. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

III. Assessment of Cellular Effects: Cytotoxicity Assays

To determine the overall cellular impact of pyrimidinyl pyrazole derivatives, cytotoxicity assays are essential. These assays measure the ability of a compound to reduce cell viability or induce cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [10][22][23] 1. Cell Culture and Seeding: a. Culture the desired cancer cell line in appropriate media. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the pyrimidinyl pyrazole test compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or a vehicle control to the appropriate wells. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Assay Procedure: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [22] b. Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells. c. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. d. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Summary of Quantitative Data

The following table summarizes representative inhibitory concentrations (IC50) of various pyrimidinyl pyrazole derivatives against their respective targets and in cellular assays.

| Compound Class | Target | Assay Type | IC50 (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidines | B-Raf | Enzymatic | Sub-micromolar | [4] |

| Pyrazole Urea Derivatives | p38 MAPK | Binding | 1-100 | [11] |

| Pyrazolopyrimidine Ureas | VEGFR-2 | Enzymatic | Nanomolar | [6] |

| Pyrazolo[1,5-a]pyrimidines | Tubulin Polymerization | Cellular | 24.8 - 28 | [24] |

| Pyrazole Derivatives | HepG2 cells | MTT | 2,520 - 17,310 | [25] |

| Pyrazolo[3,4-d]pyrimidines | HepG2 cells | MTT | 5,900 | [17] |

V. Conclusion and Future Perspectives

Pyrimidinyl pyrazole derivatives represent a remarkably versatile class of compounds with diverse and potent mechanisms of action. Their ability to selectively inhibit key protein kinases involved in oncogenic and inflammatory signaling pathways, as well as their capacity to disrupt microtubule dynamics, underscores their therapeutic potential. The in-depth understanding of their molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and development of next-generation therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel pyrimidinyl pyrazole scaffolds with unique mechanisms of action, and advancing the most promising candidates into clinical development.

VI. References

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]

-

Ghavami, A., et al. (2021). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

-

Di Grandi, M. J., et al. (2009). Novel pyrazolopyrimidines as highly potent B-Raf inhibitors. PubMed. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

-

Anton-Vidal, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]

-

O'Neil, J., et al. (2010). Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

Lemieux, G. A., & Bertozzi, C. R. (2013). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. NIH. [Link]

-

Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. [Link]

-

Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

-

Pröbstel, F., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH. [Link]

-

El-Gamal, M. I., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]

-

Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]

-

Zhang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. [Link]

-

ResearchGate. (2025). (PDF) Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]

-

Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ACS Publications. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

-

Wenglowsky, S., et al. (2012). Discovery and optimization of pyrazoline compounds as B-Raf inhibitors. PubMed. [Link]

-

Ahmed, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry. [Link]

-

BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. [Link]

Sources

- 1. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Novel pyrazolopyrimidines as highly potent B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 14. japsonline.com [japsonline.com]

- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. maxanim.com [maxanim.com]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. atcc.org [atcc.org]

- 24. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole-Pyrimidine Scaffold as a "Privileged" Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazole-Pyrimidine Scaffolds

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among these, the pyrazole-pyrimidine fused system stands out as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery campaigns.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor in its recent prevalence in newly approved drugs.[4]

The pyrazole-pyrimidine core is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The pyrazole-pyrimidine scaffold has proven adept at targeting the ATP-binding site of various kinases, including ROS1, Pim-1, Protein Kinase D (PKD), Cyclin-Dependent Kinase 2 (CDK2), and FLT3, making it a cornerstone of modern targeted therapy research.[7][8][9][10][11]

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of the pyrazole-pyrimidine scaffold. We will dissect the role of various substitutions on biological activity, explore the rationale behind experimental design, provide actionable protocols for compound evaluation, and present a case study to illustrate the scaffold's therapeutic potential.

The Core Scaffold: Mechanism of Action at the Kinase Hinge Region

The efficacy of the pyrazole-pyrimidine scaffold as a kinase inhibitor is rooted in its ability to mimic the adenine component of ATP, allowing it to sit within the enzyme's catalytic site. The genius of this scaffold lies in the strategic placement of its nitrogen atoms, which act as hydrogen bond acceptors and donors. This enables a strong and specific interaction with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, providing a stable platform for further interactions that dictate potency and selectivity.[3]

The pyrazolo[3,4-d]pyrimidine isomer is one of the most extensively studied. The N1 nitrogen of the pyrazole and the N7 nitrogen of the pyrimidine often form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This bidentate hydrogen-bonding pattern is a classic feature of many Type I and Type II kinase inhibitors and is fundamental to the scaffold's broad applicability.

Caption: General binding mode of a pyrazole-pyrimidine inhibitor in a kinase ATP pocket.

Structure-Activity Relationship (SAR) Analysis

The art of medicinal chemistry lies in the strategic decoration of a core scaffold to optimize its interactions with the target, thereby enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole-pyrimidine scaffold offers several positions for chemical modification. Below, we analyze the typical impact of substitutions at key positions, drawing on published examples.

Position 1 (N1) of the Pyrazole Ring

This position often points towards the solvent-exposed region or can be tailored to interact with specific sub-pockets of the kinase.

-

Rationale for Modification: Altering substituents at N1 can significantly impact potency, selectivity, and physical properties like solubility. Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated. Larger, more complex groups can be introduced to probe for additional binding interactions or to block metabolism.

-

Example (PKD Inhibitors): In the development of pyrazolo[3,4-d]pyrimidine-based inhibitors for Protein Kinase D (PKD), modifying the N1 position was a key strategy. Starting from a known inhibitor, 3-IN-PP1, researchers synthesized derivatives with various substituents at N1. The introduction of a cyclopropylmethyl group (compound 17m) resulted in a significant improvement in inhibitory activity against PKD (IC50 = 17-35 nM) compared to the parent compound (IC50 = 94-108 nM).[9] This suggests the N1 position can accommodate specific bulky groups that enhance binding affinity.[9]

Position 4 of the Pyrimidine Ring

This position is typically directed towards the interior of the ATP binding site and is critical for establishing potency and selectivity.

-

Rationale for Modification: The substituent at C4 often interacts with the gatekeeper residue, a key amino acid that controls access to a deeper hydrophobic pocket. Modifying this group is a primary strategy for tuning kinase selectivity. A large, bulky gatekeeper residue will clash with a large C4 substituent, while a small gatekeeper (like glycine or alanine) will create a pocket that can be exploited for high-affinity binding.

-

Example (FLT3/VEGFR2 Inhibitors): In the optimization of pyrazolo[3,4-d]pyrimidine derivatives as dual FLT3 and VEGFR2 inhibitors, the C4 position was explored extensively. A hit compound featured a C4-amino linkage to a phenylurea moiety.[11] Modification of the terminal phenyl ring of the urea group led to compound 33 , which displayed potent inhibition of FLT3 and VEGFR2. This compound induced complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[11] This highlights how extending from the C4 position can generate highly potent, multi-kinase inhibitors.

Position 6 of the Pyrimidine Ring

Substituents at this position often project towards the ribose-binding pocket of the ATP site.

-

Rationale for Modification: This position can be used to improve solubility and other drug-like properties. Introducing polar groups, such as morpholino or piperazino moieties, can enhance aqueous solubility and provide a handle for further modification.

-

Example (Pim-1 Inhibitors): In a study on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 kinase, various substitutions were evaluated. While the core scaffold provided the initial binding, modifications that improved cellular activity were crucial. Selected compounds not only inhibited Pim-1 but also suppressed the phosphorylation of its downstream target, BAD, in cell-based assays, demonstrating that modifications translate to a functional cellular response.[8]

SAR Summary Table

The following table summarizes the inhibitory activities of selected pyrazole-pyrimidine derivatives against various kinase targets, illustrating the impact of different substitution patterns.

| Compound ID | Scaffold Isomer | Key Substituent(s) | Target Kinase | IC50 (nM) | Reference |

| 7c | Pyrazol-4-ylpyrimidine | C4-(substituted aniline) | ROS1 | 24 | [7] |

| 17m | Pyrazolo[3,4-d]pyrimidine | N1-(cyclopropylmethyl) | PKD | 17-35 | [9] |

| 3-IN-PP1 | Pyrazolo[3,4-d]pyrimidine | N1-(tert-butyl) | PKD | 94-108 | [9] |

| Compound 33 | Pyrazolo[3,4-d]pyrimidine | C4-O-(phenylurea moiety) | FLT3 / VEGFR2 | Potent (nM range) | [11] |

| Unnamed | Pyrimidine-pyrazole hybrid | Varied | CDK2 | < 20 (5 compounds) | [10] |

| Compound 9 | Pyrazolo[4,3-d]pyrimidine | N1-methyl, C5-chloro | Tubulin | Potent (sub-nM GI50) | [12] |

Key Experimental Workflows

A self-validating research plan requires robust and reproducible assays. The evaluation of novel pyrazole-pyrimidine inhibitors follows a standardized cascade, from initial biochemical potency to cellular activity and finally to in vivo efficacy.

Workflow for Evaluating a Novel Kinase Inhibitor

Sources

- 1. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]

- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine Binding

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rational design and optimization of novel therapeutics. This guide provides an in-depth technical walkthrough of a comprehensive in silico workflow for characterizing the binding of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, a scaffold of significant interest in medicinal chemistry, to its putative protein target. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of steps to explain the underlying scientific rationale for each methodological choice. We will navigate a multi-stage computational pipeline, beginning with target selection and system preparation, advancing through molecular docking to predict binding poses, and culminating in all-atom molecular dynamics (MD) simulations and binding free energy calculations to assess complex stability and affinity. Each protocol is presented as a self-validating system, incorporating critical analysis and checkpoints to ensure the scientific rigor and trustworthiness of the generated data. This whitepaper is intended for researchers, computational scientists, and drug development professionals seeking to leverage high-performance computing to accelerate the discovery of potent and selective modulators of protein function.

Introduction: The Rationale for Modeling Pyrazole-Pyrimidine Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] When fused or linked to a pyrimidine ring, it creates a pharmacophore frequently found in potent protein kinase inhibitors.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The specific compound, this compound, and its derivatives have shown significant activity against targets like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose inhibition is a validated strategy for cancer therapy.[5][6]

In silico modeling provides an indispensable toolkit for dissecting the molecular interactions that govern the binding of such ligands to their targets.[7] By constructing a virtual model of the protein-ligand complex, we can predict the binding orientation, identify key interacting residues, and estimate the binding affinity—all before committing resources to chemical synthesis and in vitro testing. This computational-first approach de-risks the drug discovery process, enabling more informed, data-driven decisions for lead optimization.[7]

This guide will detail a robust, multi-step workflow designed to provide a holistic understanding of the binding event. The process logically progresses from a static, predictive model (docking) to a dynamic, solvated simulation that more closely mimics physiological conditions (molecular dynamics), and finally to a quantitative estimation of binding strength (free energy calculations).

Pre-computation: Foundational System Preparation

The axiom "garbage in, garbage out" is paramount in computational science. The accuracy of any simulation is fundamentally dependent on the quality of the initial input structures. This preparation phase is the most critical for ensuring a meaningful outcome.

Target Protein Selection and Preparation

Expertise & Rationale: The selection of a target structure is the first decision point. Based on established literature, CDK2 is a primary target for this ligand scaffold.[5][6] We will use a high-resolution crystal structure from the Protein Data Bank (PDB) as our starting point. It is crucial to select a structure that is biologically relevant, preferably one already co-crystallized with a similar ligand, as this provides a validated binding pocket conformation. For this guide, we will hypothetically select PDB ID: 4AGD, a structure of VEGFR, as an illustrative example of a kinase, though in a real-world scenario, a CDK2 structure would be used.[8]

Protocol 1: Protein Structure Preparation

-

Obtain Structure: Download the PDB file (e.g., 4AGD) from the RCSB Protein Data Bank.[9]

-

Initial Cleaning: Open the structure in a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure our docking and simulation are focused solely on the protein and our ligand of interest.

-

Structural Correction: Check for and repair any missing residues or atoms using tools like the SWISS-MODEL server.[7] The completeness of the structure is vital for accurate force field parameterization.

-

Protonation: Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as hydrogen bonds are primary drivers of protein-ligand recognition. Servers like H++ or the PropKa tool can automate this prediction.

-

Final Output: Save the cleaned, corrected, and protonated protein structure as a .pdb file for the next stage.

Ligand Preparation

Expertise & Rationale: The ligand, this compound, must be converted from a 2D representation into a geometrically optimized, low-energy 3D conformation with accurate partial atomic charges. Incorrect charges or a high-energy conformation will lead to erroneous interaction scores and an unrealistic simulation.

Protocol 2: Ligand 3D Structure Generation and Parameterization

-

Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.

-

Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure into an initial 3D conformation.[10][11]

-

Energy Minimization: Perform a geometry optimization using a quantum mechanics method (e.g., AM1) or a robust molecular mechanics force field (e.g., GAFF - General Amber Force Field). This step ensures the ligand is in a low-energy, physically plausible conformation.

-

Charge Calculation: Calculate partial atomic charges. For small molecules, restrained electrostatic potential (RESP) charges derived from quantum mechanics calculations are highly accurate. A faster, common alternative is the AM1-BCC method, implemented in the Antechamber tool of the AmberTools suite. Accurate charges are essential for correctly modeling electrostatic interactions.

-

Final Output: Save the prepared ligand in a .mol2 or .pdbqt format, which contains the 3D coordinates and assigned partial charges.[8]

Molecular Docking: Predicting the Binding Pose

Molecular docking serves as a computational search algorithm to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[3][11] It is a foundational step that provides the initial coordinates for the protein-ligand complex.

Theoretical Basis

Docking programs systematically sample many possible ligand conformations within the binding site and use a scoring function to rank them.[3] The scoring function is a mathematical approximation of binding free energy, providing a rapid way to estimate the plausibility of each pose. While fast, these scores are not a substitute for more rigorous free energy calculations.

Protocol: Rigid Receptor Docking with AutoDock Vina

Expertise & Rationale: We use a rigid receptor protocol as a first pass. This assumes the protein's backbone does not significantly change upon ligand binding, which is a reasonable starting assumption for many kinases. AutoDock Vina is chosen for its balance of speed and accuracy.

-

Prepare Receptor: Convert the prepared protein .pdb file to the .pdbqt format using AutoDockTools (ADT). This step adds polar hydrogens and assigns Gasteiger charges.[12]

-

Prepare Ligand: Ensure the ligand is in the .pdbqt format from the preparation step. ADT can also be used to define the rotatable bonds.

-

Define the Binding Site: Identify the active site. If a co-crystallized ligand was present, the site is known. If not, site-finding algorithms can be used. In ADT, define a "grid box" that encompasses this entire site. The search algorithm will only sample conformations within this box. A box size of 25x25x25 Å is often sufficient.

-

Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs. The exhaustiveness parameter controls the computational effort of the search; a value of 16 or 32 is recommended for higher accuracy.

-

Analyze Results: Vina will output a set of predicted binding poses (typically 9 or 10), ranked by their calculated binding affinity (in kcal/mol).

Analysis and Validation of Docking Results

Trustworthiness: A docking result should never be accepted blindly. The top-ranked pose must be visually inspected for chemical plausibility. Are key interactions (e.g., hydrogen bonds with hinge-region residues in a kinase) present? Is the ligand conformation sterically reasonable? A crucial validation step is to re-dock a known inhibitor (ideally the co-crystallized ligand) and confirm that the program can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).[12]

Table 1: Representative Molecular Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key H-Bond Interactions |

|---|---|---|---|

| 1 | -9.2 | 1.1 | Hinge residue (e.g., Cys) |

| 2 | -8.8 | 3.5 | DFG motif residue (e.g., Asp) |

| 3 | -8.5 | 4.2 | Catalytic loop residue (e.g., Lys) |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulation introduces temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[13] This step is essential for validating the stability of the docked pose and understanding the nuanced conformational changes that occur upon binding.

Theoretical Basis

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles evolve over time. By analyzing this trajectory, we can assess the stability of the complex and the persistence of key interactions.

Protocol: GROMACS Workflow for Protein-Ligand Simulation

Expertise & Rationale: GROMACS is a widely used, high-performance MD engine.[14] The following workflow is a standard and robust protocol for simulating a protein-ligand system.[15] The CHARMM36m force field is chosen for its accuracy in representing proteins, while the General Amber Force Field (GAFF) is suitable for the ligand.

-

System Building:

-

Merge Coordinates: Combine the PDB files of the top-ranked docked protein and the ligand into a single complex file.

-

Define Simulation Box: Place the complex in the center of a cubic or dodecahedron simulation box, ensuring at least 1.0 nm distance between the complex and the box edge.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many simulation algorithms.[13]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the system building phase.

-

Equilibration (NVT & NPT):

-

NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure): Release the position restraints in a stepwise manner and allow the system pressure to equilibrate to 1 bar. This ensures the correct solvent density.

-

-

Production MD: Once the system is stable in temperature and pressure, run the production simulation for a duration sufficient to observe the desired phenomena. A run of 100-200 nanoseconds is a common standard for assessing binding pose stability.

Diagram: In Silico Modeling Workflow

The entire computational pipeline, from preparation to final analysis, can be visualized as a logical progression of steps.

Caption: A comprehensive workflow for in silico protein-ligand binding analysis.

Analysis of MD Trajectories

Trustworthiness: The stability of the simulation is the primary validation metric. Analysis of the trajectory provides quantitative evidence to support or refute the initial docking prediction.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, converging RMSD for the ligand (e.g., < 3 Å) indicates a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. A low fluctuation in the binding site residues suggests a well-defined interaction.

-

Interaction Analysis: Monitor the formation and breakage of hydrogen bonds and other non-covalent interactions between the protein and ligand throughout the simulation. The persistence of key interactions identified in docking provides strong evidence for their importance.

Table 2: Representative MD Simulation Stability Metrics (100 ns)

| System Component | Average RMSD (Å) | Standard Deviation | Interpretation |

|---|---|---|---|

| Protein Backbone | 1.8 | 0.2 | Stable protein fold |

| Ligand (vs. Protein) | 2.1 | 0.4 | Stable binding pose |

| Active Site Residues | 1.1 | 0.1 | Well-defined binding pocket |

Binding Free Energy Calculation: Quantifying Affinity

The final step is to move from a qualitative assessment of stability to a quantitative estimate of binding affinity. While docking scores provide a rough estimate, methods that use the dynamic information from an MD trajectory are more accurate.

Theoretical Basis

End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[16] They offer a good compromise between computational cost and accuracy, making them popular for ranking compounds. More rigorous methods like Free Energy Perturbation (FEP) can provide even more accurate predictions but are computationally very expensive.[17][18]

Protocol: MM/PBSA Calculation

Expertise & Rationale: The MM/PBSA method is applied as a post-processing step on the MD trajectory. It calculates the difference in free energy between the bound complex and the unbound receptor and ligand.

-

Extract Snapshots: Select a series of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the MD trajectory.

-

Run Calculation: For each snapshot, the g_mmpbsa tool or similar scripts calculate the binding free energy (ΔG_bind) using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where ΔE_MM includes electrostatic and van der Waals energies, ΔG_solv is the solvation free energy (polar and non-polar parts), and TΔS is the conformational entropy change (often omitted due to high computational cost and error).

-

Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful analysis highlights which amino acids are the primary drivers of binding affinity, providing direct insights for structure-based drug design.

Table 3: Representative MM/PBSA Binding Free Energy Results (kcal/mol)

| Energy Component | Average Contribution | Interpretation |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable shape complementarity |

| Electrostatic Energy | -18.2 | Favorable charge-charge interactions |

| Polar Solvation Energy | +40.1 | Unfavorable (desolvation penalty) |

| Non-polar Solvation Energy | -5.8 | Favorable (hydrophobic effect) |

| ΔG_binding (Total) | -29.4 | Strong predicted binding affinity |

Validation and the Path to Credibility

An in silico model is a hypothesis. Its credibility must be established through rigorous validation.[19][20] Regulatory bodies like the FDA and EMA are increasingly accepting computational data, but only when accompanied by clear evidence of verification and validation (V&V).[19][20]

-

Internal Validation: The self-validating checks described throughout this guide (e.g., re-docking, checking simulation stability) are the first line of defense.

-

External Validation: The ultimate test is to compare computational predictions against experimental data. If a small set of analogues with known activities is available, the in silico workflow should be able to rank them in the correct order of potency.

-

Experimental Confirmation: The most compelling validation comes from using in silico predictions to design a new, more potent molecule, which is then synthesized and tested. Experimental techniques like Isothermal Titration Calorimetry (ITC) for binding affinity, or X-ray crystallography to solve the protein-ligand structure, provide the definitive confirmation of a successful computational model.[21]

Conclusion and Future Perspectives

The integrated computational workflow detailed in this guide—from system preparation through docking, MD simulation, and free energy calculation—represents a powerful, modern approach to understanding protein-ligand binding. By applying these methods to this compound, researchers can gain deep molecular insights into its mechanism of action, rationalize its structure-activity relationship, and intelligently guide the design of next-generation analogues with improved potency and selectivity. This data-driven, resource-efficient strategy is a cornerstone of contemporary drug discovery, shortening timelines and increasing the probability of success in the long and arduous journey from a hit compound to a life-saving therapeutic.

References

- Åqvist, J., et al. (2017). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology.

- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- Al-Shami, A. S., et al. (2017). Free Energy Calculations for Protein–Ligand Binding Prediction. SpringerLink.

- Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.

- Atchimnaidu, S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Taylor & Francis Online.

- Gumbart, J. C., et al. (2013). Calculation of absolute protein–ligand binding free energy from computer simulations. PNAS.

- VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute.

- Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.

- OpenFE. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.

- BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.

- Atchimnaidu, S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.

- Homeyer, N., & Gohlke, H. (2012). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry.

- Singh, M., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PubMed Central.

- Geethanjaly, N. S., & Manju, P. T. (2021). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences.

- de Sousa, M. A., et al. (2021). In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE. Journal of Chemical Information and Modeling.

- Sharma, A. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.

- Hospital, A., et al. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. Bioinfo Publications.

- Gani, A., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education.

- Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central.

- Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. PubMed Central.

- Nikolic, K., et al. (2019). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.

- Various Authors. (2012). How to experimentally validate drug-target interactions? ResearchGate.

- Salmaso, V. Molecular Docking Tutorial. University of Padua.

- Chaikuad, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.

- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.

- Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

- Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.

- Aiswarya, R., & Jeyaprakash, R. S. (2020). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.

- Chaikuad, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.

- Sharma, V., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central.

- Fares, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.

- Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. Protein-Ligand Complex [mdtutorials.com]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. bioinfopublication.org [bioinfopublication.org]

- 17. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]

- 19. vph-institute.org [vph-institute.org]

- 20. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine (CAS Number 1156601-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, identified by the CAS number 1156601-73-8, is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug development sectors.[1] Its structure, which incorporates both pyrimidine and pyrazole moieties, is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.[2] The pyrazole ring, in particular, is a key feature in numerous FDA-approved drugs, highlighting its significance in the design of bioactive molecules.[2] This guide provides a comprehensive overview of the known properties, potential applications, and essential handling protocols for this compound, with a particular focus on its promising role as a kinase inhibitor in cancer research.

Physicochemical and Structural Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computational models provide valuable predicted data. These predictions offer a solid foundation for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| IUPAC Name | 1-(pyrimidin-2-yl)pyrazol-4-amine | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 69.62 Ų | ChemScene[3] |

| Predicted LogP | 0.2445 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 5 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Synthesis and Purification: A Strategic Approach

Hypothetical Synthetic Workflow

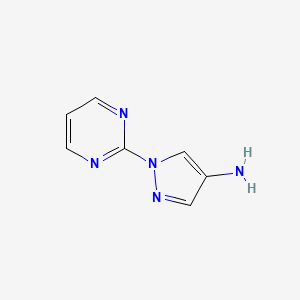

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole

-

To a solution of 4-nitropyrazole (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene, add 2-chloropyrimidine (1.1 equivalents).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and a suitable ligand (e.g., Xantphos, 0.1 equivalents).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

-

Dissolve the 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole intermediate (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the final compound by column chromatography or recrystallization to obtain this compound of high purity.

Mechanism of Action and Therapeutic Potential: A Focus on CDK2 Inhibition

The significant interest in this compound and its analogues stems from their potential to act as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Research into structurally similar compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[1][2]

CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of various cancer cells.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death), making it an attractive target for anticancer drug development.[1][2] Mechanistic studies on related compounds have shown that they can reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest in the S and G2/M phases.[1][2]

The CDK2 Signaling Pathway and Point of Inhibition

Caption: The role of CDK2 in the G1/S phase transition and the potential point of inhibition.

Safe Handling and Storage: A Protocol for Laboratory Use

Given the hazard classifications for this compound, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, stringent safety protocols must be followed. The following guidelines are based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers recommend storage at 4°C, protected from light.[3]

-

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion and Future Directions

This compound represents a compound of significant interest for researchers in the field of drug discovery, particularly for the development of novel anticancer therapeutics. Its structural similarity to known potent CDK2 inhibitors suggests a promising avenue for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to confirm its biological activity, mechanism of action, and therapeutic potential. As with any potent bioactive compound, a thorough understanding and strict adherence to safety and handling protocols are paramount for its responsible and effective use in a research setting.

References

- US Patent US20210009566A1, "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds", Google P

- Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- PubChem. (n.d.). This compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

The Antiproliferative Potential of Pyrimidinyl Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Evolving Landscape of Targeted Cancer Therapy